4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide
Overview
Description
4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide is an organic compound . It is a sulfonamide derivative with both halogen and heterocyclic substituents. Sulfonamides are a class of compounds that have been used as antibiotics, antifungal agents, and antidiabetic drugs.
Synthesis Analysis
N-Fluorobenzenesulfonimide (NFSi) is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules . NFSi can be synthesized by the reaction of benzenesulfonimide with fluorine .Molecular Structure Analysis
The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
N-Fluorobenzenesulfonimide (NFSi) is used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions . It is also used in the electrophilic difluorination of dihalopyridines with butyl lithium and in the direct conversion of alcohols to dibenzenesulfonamides with triphenylphosphine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 294.14 . The physical form is solid and the melting point is 137-141 °C (lit.) .Scientific Research Applications
Electrophilic Fluorination
- Electrophilic Fluorination of Pyrroles : Research on the fluorination of pyrroles has demonstrated that using derivatives like N-fluorobenzenesulfonamide can lead to fluoropyrroles. This method can be applied to highly functionalized pyrroles, creating compounds that are challenging to synthesize through other means (Barnes et al., 1994).
Biochemical Applications
- Cyclooxygenase-2 Inhibition : A study on benzenesulfonamide derivatives, including compounds similar to 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide, found their potential as selective inhibitors of cyclooxygenase-2 (COX-2). This has implications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Enantioselective Reactions
- Enantioselective Fluorination : In a study focusing on fine-tuning the reactivity of N-fluorobenzenesulfonamide, its derivatives were used for the enantioselective fluorination of 2-oxindoles. This has implications for synthesizing compounds with specific enantiomeric properties, crucial in drug development and other chemical syntheses (Wang et al., 2014).
Crystal Structure and Spectroscopy
- Crystal Structure and Spectroscopic Studies : Research on the structural and spectroscopic properties of benzenesulfonamides, including compounds similar to this compound, provides insights into their molecular structure, which can be relevant in materials science and molecular design (Karabacak et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELKYBNLSWRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239029 | |
Record name | 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055995-84-0 | |
Record name | 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1055995-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.